molecular formula C8H5BrN2O B12358237 7-bromo-7H-phthalazin-1-one

7-bromo-7H-phthalazin-1-one

Cat. No.: B12358237
M. Wt: 225.04 g/mol
InChI Key: LOSLRZLGBOWCGN-UHFFFAOYSA-N
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Description

7-Bromo-7H-phthalazin-1-one is a heterocyclic compound that belongs to the phthalazinone family Phthalazinones are known for their significant biological activities and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-7H-phthalazin-1-one typically involves the bromination of phthalazin-1-one. One common method is the reaction of phthalazin-1-one with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-7H-phthalazin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products: The major products formed from these reactions include various substituted phthalazinones, which can be further explored for their biological activities .

Scientific Research Applications

7-Bromo-7H-phthalazin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-7H-phthalazin-1-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

    Phthalazin-1-one: The parent compound without the bromine substitution.

    6-Bromophthalazin-1-one: A similar compound with the bromine atom at the 6th position.

    4-(4-Bromophenyl)phthalazine: A derivative with a bromophenyl group attached.

Uniqueness: 7-Bromo-7H-phthalazin-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the bromine atom at the 7th position makes it a valuable intermediate in the synthesis of various biologically active molecules .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

7-bromo-7H-phthalazin-1-one

InChI

InChI=1S/C8H5BrN2O/c9-6-2-1-5-4-10-11-8(12)7(5)3-6/h1-4,6H

InChI Key

LOSLRZLGBOWCGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=NC(=O)C2=CC1Br

Origin of Product

United States

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